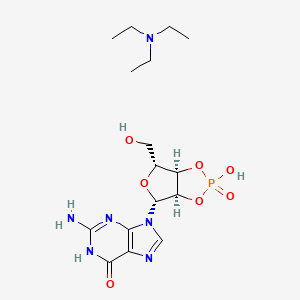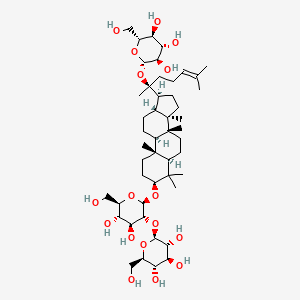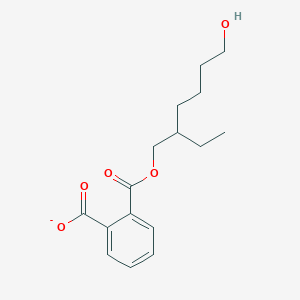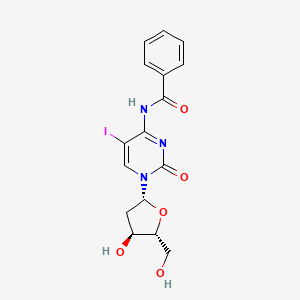
Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt
Overview
Description
Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₇N₆O₇P and its molecular weight is 446.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Aging and Neurodegenerative Diseases
cGMP signaling plays a crucial role in the central nervous system, influencing processes underlying learning and memory. Aging is associated with changes in this pathway, including increased expression of phosphodiesterases (PDEs) that hydrolyze cGMP, leading to decreased cGMP concentration and cognitive performance. Inhibitors of PDE2 and PDE9 have been shown to improve learning and memory in older rats, highlighting a potential therapeutic avenue for aging-related cognitive decline and Alzheimer's disease (Domek-Łopacińska & Strosznajder, 2010).
Cardiovascular and Pulmonary Health
cGMP pathways, modulated by soluble guanylate cyclase (sGC) stimulators and activators, show promise in the therapy for heart failure and pulmonary hypertension. These modulators play an essential role in managing these conditions, with drugs like Cinaciguat and Riociguat being highlighted for their beneficial effects in decompensated heart failure and pulmonary hypertension patients (Mitrović, Jovanović, & Lehinant, 2011).
Renal Disorders
The direct stimulation of sGC as a novel approach for treating renal disorders has been explored, with preclinical models showing renoprotective effects in conditions where nitric oxide is deficient. sGC stimulators and activators have demonstrated consistent renoprotective effects across different etiologies of chronic kidney disease (CKD), suggesting a potential therapeutic option for this condition (Stasch, Schlossmann, & Hocher, 2015).
Gastrointestinal Function
GC-C, a receptor expressed on intestinal epithelial cells, plays a significant role in regulating salt and water movement in the intestine. It has been targeted by therapeutic ligands to treat constipation-predominant irritable bowel syndrome, with cGMP acting as a mechanism for reducing abdominal pain associated with this disorder. This underscores the receptor's importance in managing a range of intestinal disorders (Steinbrecher, 2014).
Neuroprotective and Neuromodulatory Effects
Guanosine has been identified as having neuroprotective effects in the central nervous system, preventing deleterious consequences of various neurological conditions. Its modulatory role includes preventing oxidative damage, mitochondrial dysfunction, and inflammatory burden, suggesting a broad therapeutic potential in brain disorders (Lanznaster, Dal-Cim, Piermartiri, & Tasca, 2016).
Mechanism of Action
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is a cyclic nucleotide that has been described as a second messenger . It is a cellular regulatory agent, and its levels increase in response to a variety of hormones, including acetylcholine, insulin, and oxytocin . It has been found to activate specific protein kinases .
Biochemical Analysis
Biochemical Properties
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is known for its role in intracellular signal transduction pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of several tumorigenic cell lines, including strain L, HeLa, HEp-2, and F1 amnion, as well as nonmalignant cell lines. This compound also exhibits analgesic activity.
Cellular Effects
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has non-selective neoplasm inhibitory effects, which means it can inhibit the growth of both malignant and nonmalignant cell lines. This compound’s impact on cellular signaling pathways makes it a valuable tool in the study of cellular processes and disease mechanisms .
Molecular Mechanism
At the molecular level, Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a cyclic nucleotide that plays a crucial role in elucidating intracellular signal transduction pathways . The compound’s ability to inhibit the growth of tumorigenic cell lines suggests that it may interfere with specific molecular targets involved in cell proliferation and survival.
Dosage Effects in Animal Models
The effects of Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective in achieving the desired biological response. The compound’s non-selective neoplasm inhibitory effects suggest that it may have a threshold effect, where a certain dosage is required to achieve significant inhibition of cell growth.
Metabolic Pathways
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is involved in various metabolic pathways, including those related to nucleic acid metabolism and signal transduction. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound’s role in intracellular signal transduction pathways highlights its importance in cellular metabolism .
Transport and Distribution
Within cells and tissues, Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution of this compound is crucial for elucidating its biological effects .
Subcellular Localization
The subcellular localization of Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes. The precise localization of this compound within cells is an important factor in understanding its mechanism of action .
Properties
IUPAC Name |
9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);4-6H2,1-3H3/t3-,5-,6-,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJQZRFQUIJXDC-GWTDSMLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747871 | |
| Record name | 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73647-09-3 | |
| Record name | 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)





![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)

![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)


